molecular formula C14H12ClN5O2S2 B2724978 N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide CAS No. 869073-90-5

N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

Cat. No. B2724978
CAS RN: 869073-90-5
M. Wt: 381.85
InChI Key: PSHBSRHXXRUBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2S2 and its molecular weight is 381.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

A series of compounds, including derivatives of the chemical structure , have been synthesized and evaluated for their antimicrobial activities. These studies have shown promising results against a variety of bacterial and fungal strains, highlighting the potential of these compounds in addressing infectious diseases. The compounds have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, demonstrating significant inhibitory activities (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Another area of research has focused on evaluating the anticancer potential of these compounds. Studies have involved the synthesis and testing of various derivatives for their cytotoxicity against cancer cell lines, including colon cancer, melanoma, and ovarian cancer. Some compounds have shown to be highly active, presenting a promising avenue for the development of new anticancer agents. The structure-activity relationship (SAR) analysis has provided insights into the molecular frameworks responsible for anticancer activity, facilitating the design of more potent derivatives (Kovalenko et al., 2012).

Larvicidal and Antimicrobial Activities

Research has also extended to the larvicidal properties of certain novel triazinone derivatives, with studies demonstrating their effectiveness against mosquito larvae. This highlights the potential of these compounds in vector control strategies to combat mosquito-borne diseases. Additionally, their antimicrobial properties against certain bacterial and fungal pathogens have been confirmed, further underscoring the versatility of these compounds in various therapeutic applications (Kumara et al., 2015).

Glutaminase Inhibition

A specific derivative, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been identified as a potent and selective inhibitor of kidney-type glutaminase (GLS), highlighting its potential in therapeutic applications related to cancer metabolism. SAR studies have indicated that certain analogs retain the potency of BPTES with improved solubility, suggesting their viability as drug candidates for cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S2/c1-7-3-4-9(5-10(7)15)16-11(21)6-23-14-19-20-12(22)8(2)17-18-13(20)24-14/h3-5H,6H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBSRHXXRUBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

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